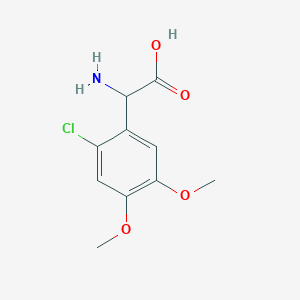
2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine (DCG-IV) is a synthetic amino acid derivative that has been used in scientific research for a variety of applications. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and has been used to study the role of glutamate in the central nervous system. DCG-IV has also been used to study the effects of glutamate on the cardiovascular system, as well as its role in learning and memory. In addition, DCG-IV has been used to investigate the role of glutamate in the modulation of pain and other sensory processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Innovative methods for synthesizing N-(2-chloroethyl)glycine and DL-alanine esters have been developed, including reductive amination and alkylation processes, which are foundational for further applications in chemical research and development (Aladzheva et al., 2007).
Biophysical and Biochemical Insights
- Molecular Behavior : Studies have shown that glycine, a simpler analog, predominantly exists as monomers rather than dimers in supersaturated solutions, challenging previous assumptions about its crystallization and polymorphism, which could have implications for understanding the behavior of similar compounds in solution (Huang, Stringfellow, & Yu, 2008).
- Corrosion Inhibition : A glycine derivative has demonstrated effectiveness in controlling mild steel corrosion in acidic environments, suggesting potential industrial applications for similar compounds in corrosion protection (Amin & Ibrahim, 2011).
Theoretical and Computational Studies
- Molecular Interactions : Computational studies on thiazole derivatives, including molecules with structural similarities to 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine, have provided insights into intramolecular hydrogen bonding, which is critical for understanding molecular stability and reactivity (Castro et al., 2007).
Materials Science and Engineering
- Surface Modification : The interaction of amino acids like glycine with surfaces, such as diamond-like carbon (DLC), has been explored, indicating the potential for surface modification using similar compounds to improve biocompatibility and other surface properties (Ahmed et al., 2013).
Environmental and Agricultural Applications
- Weed Control in Agriculture : Research on the impact of 2,4-D, a compound related to the chemical class of 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine, on soybean yield components when transformed with aryloxyalkanoate dioxygenase-12 (AAD-12) gene, indicates potential agricultural applications for managing weed resistance and improving crop yields (Robinson, Simpson, & Johnson, 2015).
Eigenschaften
IUPAC Name |
2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGOBUNLVTOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
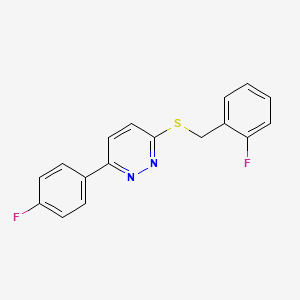
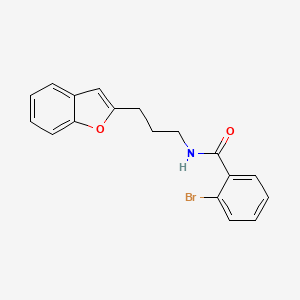
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2634681.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)
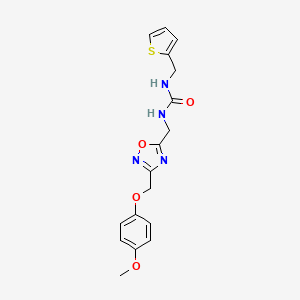
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)
![Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)
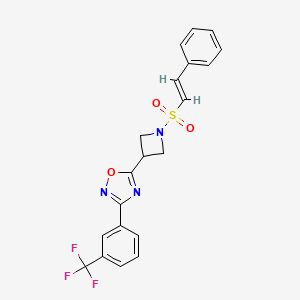


![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)